molecular formula C10H10N4O B1352371 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine CAS No. 65943-31-9

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Cat. No. B1352371
CAS RN: 65943-31-9
M. Wt: 202.21 g/mol
InChI Key: KSKVNIXIUYNIBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring would be a methoxyphenyl group and an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .

Scientific Research Applications

Pharmacophore for ALOX15 Inhibition

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: has been identified as a potential pharmacophore for the substrate-selective inhibition of ALOX15, an enzyme involved in lipid peroxidation and associated with various cancer and inflammation models . This compound could serve as a lead structure for developing new inhibitors that can modulate ALOX15 activity, offering therapeutic strategies for diseases where ALOX15 plays a pathophysiological role.

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have synthesized novel triazole-pyrimidine hybrids, incorporating 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine , as potential neuroprotective and anti-neuroinflammatory agents . These compounds have shown significant promise in protecting neuronal cells and reducing inflammation, which could be beneficial in treating neurodegenerative diseases and brain injuries.

Nonlinear Optical (NLO) Materials

The structural features of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine make it a candidate for use in nonlinear optical materials. Its incorporation into ruthenium(II) complexes has demonstrated potential for applications such as second harmonic generation, which is crucial for developing new NLO materials .

Enzyme Inhibition

This compound has been used to study enzyme inhibition, particularly in the context of lipid peroxidizing enzymes like ALOX15. The ability to selectively inhibit such enzymes can lead to the development of targeted therapies for conditions related to enzyme dysregulation .

Drug Development and Synthesis

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: serves as a building block in the synthesis of various heterocyclic compounds that are of interest in drug development. Its versatility in chemical reactions makes it valuable for constructing complex molecules designed for pharmaceutical applications .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment when handling the compound .

properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVNIXIUYNIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263040
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

CAS RN

65943-31-9
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65943-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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